molecular formula C8H10N2O2 B3275720 2-(3-Aminophenoxy)acetamide CAS No. 62877-06-9

2-(3-Aminophenoxy)acetamide

Cat. No. B3275720
CAS RN: 62877-06-9
M. Wt: 166.18 g/mol
InChI Key: JJTBTHVBFKRBRK-UHFFFAOYSA-N
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Patent
US04011324

Procedure details

A solution of 50% sodium hydride (5.76 g., 0.12 M), 3-hydroxyaniline (13.09 g., 0.12 M) and chloroacetamide (11.22 g., 0.12 M) is stirred at room temperature for 18 hours. The mixture is diluted with water to decompose residual sodium hydride and is then extracted with chloroform. The chloroform extract is dried (MgSO4) and concentrated to an oil under reduced pressure. The addition of chloroform causes it to crystallize. Yield = 10.0g. (50%); m.p. 107°-111° C.
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
13.09 g
Type
reactant
Reaction Step One
Quantity
11.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7].Cl[CH2:12][C:13]([NH2:15])=[O:14]>O>[NH2:7][C:6]1[CH:5]=[C:4]([CH:10]=[CH:9][CH:8]=1)[O:3][CH2:12][C:13]([NH2:15])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
5.76 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
13.09 g
Type
reactant
Smiles
OC=1C=C(N)C=CC1
Name
Quantity
11.22 g
Type
reactant
Smiles
ClCC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is then extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil under reduced pressure
ADDITION
Type
ADDITION
Details
The addition of chloroform
CUSTOM
Type
CUSTOM
Details
to crystallize

Outcomes

Product
Name
Type
Smiles
NC=1C=C(OCC(=O)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.